molecular formula C18H20N4O B8108674 6-(3-Methoxyphenyl)-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine

6-(3-Methoxyphenyl)-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine

Cat. No.: B8108674
M. Wt: 308.4 g/mol
InChI Key: RZIIAIDTUUQSCZ-UHFFFAOYSA-N
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Description

The [1,2,4]triazolo[1,5-a]pyridine core is a bicyclic system that combines a triazole ring fused with pyridine, enabling diverse interactions with biological targets . Substituents at positions 2 and 6 are critical for modulating physicochemical and biological properties. In this compound:

  • Position 2: A piperidin-4-yl group contributes basicity and hydrogen-bonding capability, which may improve pharmacokinetic properties like membrane permeability .

Properties

IUPAC Name

6-(3-methoxyphenyl)-2-piperidin-4-yl-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-23-16-4-2-3-14(11-16)15-5-6-17-20-18(21-22(17)12-15)13-7-9-19-10-8-13/h2-6,11-13,19H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIIAIDTUUQSCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CN3C(=NC(=N3)C4CCNCC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogs and Their Substitution Patterns
Compound Name / ID Core Structure Position 2 Substituent Position 6 Substituent Key Properties/Activities Reference
Target Compound [1,2,4]Triazolo[1,5-a]pyridine Piperidin-4-yl 3-Methoxyphenyl N/A (Inference from analogs)
Compound 3 () [1,2,4]Triazolo[1,5-a]pyrimidine 4-Fluorophenyl-linked oxazole 3-(Difluoromethyl)pyridin-2-yl Kinetoplastid inhibitor activity
Compound 4d () [1,2,4]Triazolo[1,5-a]pyridine 3-Methoxyphenyl 5-Methylfuran-2-yl 80% yield, m.p. 213–215°C
S2-TP () [1,2,4]Triazolo[1,5-a]pyrimidinone Piperidinomethyl 4-Methoxyphenyl Electrochemically active, drug candidate
2-(Piperidin-4-yl)-6-(thiophen-3-yl)-[1,2,4]triazolo[1,5-a]pyridine () [1,2,4]Triazolo[1,5-a]pyridine Piperidin-4-yl Thiophen-3-yl Commercial availability
Key Observations:

Core Structure Variations :

  • The target compound shares the [1,2,4]triazolo[1,5-a]pyridine core with 4d and S2-TP , whereas Compound 3 () uses a pyrimidine core, which may alter electronic properties and target selectivity .
  • Pyrimidine-based analogs (e.g., Compound 3 ) are associated with kinase inhibition, while pyridine derivatives (e.g., 4d ) are explored for antifungal and herbicidal applications .

Substituent Impact: Position 2: Piperidin-4-yl (target compound) vs. piperidinomethyl (S2-TP) or 3-methoxyphenyl (4d). Position 6: The 3-methoxyphenyl group (target) contrasts with thiophen-3-yl () or 5-methylfuran-2-yl (4d). Methoxy groups improve solubility, whereas heterocycles like thiophene may enhance π-π stacking in biological targets .

Key Observations:
  • Synthetic Routes : The target compound may be synthesized via Suzuki coupling, as demonstrated for Compound 3 (), leveraging boronic acid intermediates for aryl group introduction .
  • Yields and Conditions : 4d () achieved 80% yield under eco-friendly conditions, suggesting that similar green chemistry principles could apply to the target compound .

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